molecular formula C16H19N5O2 B7059917 Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate

Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate

Cat. No.: B7059917
M. Wt: 313.35 g/mol
InChI Key: KVUQDJZGJIANBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring system Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyrimidine with piperidine under controlled conditions to form the intermediate, which is then further reacted with methyl pyrimidine-5-carboxylate. The reaction conditions often require the use of solvents like ethanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate is unique due to its specific combination of pyrimidine and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-3-6-18-14(20-11)12-4-7-21(8-5-12)15-13(16(22)23-2)9-17-10-19-15/h3,6,9-10,12H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUQDJZGJIANBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2CCN(CC2)C3=NC=NC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.